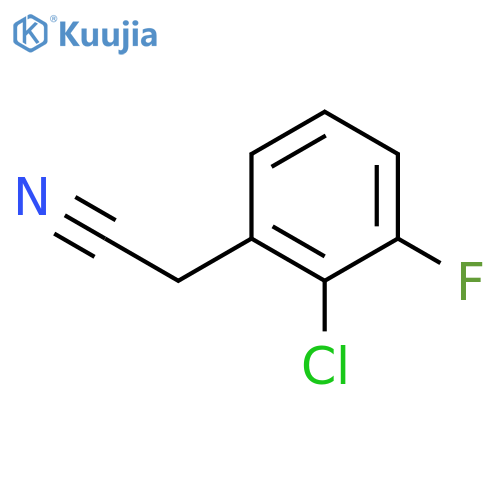

Cas no 874285-20-8 (2-(2-chloro-3-fluorophenyl)acetonitrile)

874285-20-8 structure

商品名:2-(2-chloro-3-fluorophenyl)acetonitrile

2-(2-chloro-3-fluorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile, 2-chloro-3-fluoro-

- Z1198263827

- 2-(2-chloro-3-fluorophenyl)acetonitrile

- 874285-20-8

- AKOS006314977

- EN300-126120

- 2-Chloro-3-fluorobenzeneacetonitrile

- MFCD09924044

- CS-0135366

- AS-43823

- SCHEMBL20345654

- DTXSID801291468

-

- インチ: InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2

- InChIKey: SNWZECDZPCGLBA-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)F)Cl)CC#N

計算された属性

- せいみつぶんしりょう: 169.0094550g/mol

- どういたいしつりょう: 169.0094550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 23.8Ų

2-(2-chloro-3-fluorophenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126120-0.1g |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 0.1g |

$265.0 | 2023-05-03 | |

| Enamine | EN300-126120-1.0g |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 1g |

$762.0 | 2023-05-03 | |

| TRC | C374233-50mg |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 50mg |

$ 185.00 | 2022-04-28 | ||

| Enamine | EN300-126120-0.05g |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 0.05g |

$177.0 | 2023-05-03 | |

| Enamine | EN300-126120-1000mg |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95.0% | 1000mg |

$762.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206006-1g |

2-(2-Chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 1g |

¥6466.00 | 2024-04-27 | |

| Aaron | AR01A5B9-10g |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 10g |

$8516.00 | 2023-12-15 | |

| Enamine | EN300-126120-10000mg |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95.0% | 10000mg |

$6175.0 | 2023-10-02 | |

| 1PlusChem | 1P01A52X-500mg |

2-(2-chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 500mg |

$796.00 | 2024-04-20 | |

| A2B Chem LLC | AV51961-100mg |

2-(2-Chloro-3-fluorophenyl)acetonitrile |

874285-20-8 | 95% | 100mg |

$314.00 | 2024-04-19 |

2-(2-chloro-3-fluorophenyl)acetonitrile 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

874285-20-8 (2-(2-chloro-3-fluorophenyl)acetonitrile) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:874285-20-8)2-(2-chloro-3-fluorophenyl)acetonitrile

清らかである:99%

はかる:1g

価格 ($):804